![molecular formula C23H27N3O3S2 B2495753 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 896676-24-7](/img/structure/B2495753.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds related to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves various strategies. For example, the synthesis and structure-activity relationship of related benzothiazolyl-thiophene sulfonamides show complex synthetic pathways that involve cyclin-dependent kinase inhibitors, highlighting intricate synthesis methods that may apply to our compound of interest (Malmström et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. Such studies reveal unusual binding modes and the importance of water molecules in the interaction with biological targets, which can be critical for understanding the molecular structure of our compound (Malmström et al., 2012).
Chemical Reactions and Properties
Research on similar sulfonamide and benzothiazole derivatives has shown these compounds to participate in a variety of chemical reactions, leading to the formation of complex structures with significant biological activity. For instance, the microwave-assisted synthesis of acridine-acetazolamide conjugates demonstrates the reactivity of such compounds under specific conditions (Ulus et al., 2016).
Physical Properties Analysis
The physical properties of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For instance, the crystallization and physical characterization of similar sulfonamide derivatives provide insights into their stability, solubility, and potential for formulating pharmaceuticals (Etsè et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with specific enzymes, potential for inhibitory activity against biological targets, and interactions with metal ions, are crucial for understanding the application scope of these compounds. For example, the inhibitory activity of benzothiazole sulfonamides on carbonic anhydrase isoforms highlights the biochemical relevance of such compounds (Meleddu et al., 2015).
Scientific Research Applications
Benzothiazole Derivatives in Drug Discovery
Benzothiazole derivatives have demonstrated a wide range of biological activities, making them significant in the development of new therapeutic agents. These compounds have been explored for their potential in treating various diseases due to their antimicrobial, antifungal, anticancer, and immunomodulating properties. For instance, studies on 1,4-benzothiazine azole derivatives have highlighted their antifungal and immunomodulating activities, indicating potential applications in developing treatments for fungal infections and enhancing immune responses (R. F. Schiaffella & A. Vecchiarelli, 2001).
Chemical Synthesis and Environmental Applications
Benzothiazole compounds also play a role in chemical synthesis and environmental science. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the utility of benzothiazole derivatives as intermediates in producing metal passivators and light-sensitive materials, reflecting their importance in industrial and environmental applications (Haining Gu et al., 2009).
Anticancer and Antimicrobial Potential
Recent research has delved into the therapeutic potential of benzothiazoles, particularly their anticancer and antimicrobial effects. The structural activity relationship (SAR) and importance of benzothiazole derivatives in medicinal chemistry have been comprehensively reviewed, indicating their role in anti-viral, anti-microbial, anti-diabetic, antitumor, anti-inflammatory, and anti-cancer applications (M. Bhat & S. L. Belagali, 2020). Additionally, advancements in pharmacological activities of benzothiazoles highlight their continuing significance in drug discovery and development (Sumit et al., 2020).
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-15-9-10-16(2)21-20(15)24-23(30-21)25-22(27)17-11-13-19(14-12-17)31(28,29)26(3)18-7-5-4-6-8-18/h9-14,18H,4-8H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZMUXKXUNBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
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